molecular formula C8H15NO3 B6153492 4-(dimethylamino)oxane-2-carboxylic acid CAS No. 2384570-17-4

4-(dimethylamino)oxane-2-carboxylic acid

Cat. No.: B6153492
CAS No.: 2384570-17-4
M. Wt: 173.2
InChI Key:
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Description

4-(Dimethylamino)oxane-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring of four carbon atoms and one oxygen atom. It is an amino acid derivative commonly used in biochemical research due to its unique properties and characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)oxane-2-carboxylic acid typically involves the reaction of dimethylamine with oxane-2-carboxylic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, and the reaction conditions are tightly controlled to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Oxides of the compound.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)oxane-2-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a buffer in biochemical experiments.

    Biology: Employed in the study of enzyme kinetics and protein interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various biochemical reagents.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)oxane-2-carboxylic acid involves its interaction with specific molecular targets. It acts as a chelating agent, binding to metal ions and affecting their availability in biochemical reactions. This interaction can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Tricine: Another name for 4-(dimethylamino)oxane-2-carboxylic acid.

    N,N-bis(2-hydroxyethyl)glycine: A similar compound with comparable properties.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective buffer and chelating agent. Its ability to interact with metal ions and influence biochemical reactions sets it apart from other similar compounds.

Properties

CAS No.

2384570-17-4

Molecular Formula

C8H15NO3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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